An In-depth Technical Guide to 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile
An In-depth Technical Guide to 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile
Introduction
The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and herbicidal properties.[1][2] The incorporation of an amino group on the triazole ring can further enhance its biological profile by providing a key site for hydrogen bonding interactions with biological targets. This guide focuses on the chemical structure, a proposed synthesis, and the predicted properties of a novel derivative, 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile. The presence of a chiral center and a reactive nitrile group suggests that this molecule could be a valuable building block for the synthesis of more complex and potentially bioactive molecules.
Chemical Structure and Properties
The chemical structure of 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile is defined by a butanenitrile backbone with a 3-amino-1H-1,2,4-triazol-1-yl substituent at the second carbon. The IUPAC name for this compound is 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile.
Key Structural Features:
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1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms.
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Amino Group: A primary amine (-NH2) substituted at the 3-position of the triazole ring.
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Butanenitrile Chain: A four-carbon chain with a terminal nitrile group (-C≡N).
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Chiral Center: The carbon atom at the 2-position of the butanenitrile chain is a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers (R and S).
Below is a 2D representation of the chemical structure:
Caption: 2D Chemical Structure of 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile. These values are calculated based on the chemical structure and should be confirmed experimentally.
| Property | Predicted Value |
| Molecular Formula | C6H9N5 |
| Molecular Weight | 151.17 g/mol |
| IUPAC Name | 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile |
| Canonical SMILES | CCC(C#N)N1C=NC(=N1)N |
| InChI Key | InChIKey=XXXXXXXXXX-UHFFFAOYSA-N (To be generated upon synthesis) |
| CAS Number | Not available |
| Predicted Boiling Point | > 300 °C (Decomposition may occur) |
| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. |
Proposed Synthesis Pathway
A plausible synthetic route to 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile can be envisioned through a multi-step process, leveraging established methods for the formation of the 1,2,4-triazole ring and the introduction of the butanenitrile side chain.[3][4][5]
Caption: Proposed two-step synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile.
Experimental Protocol
Step 1: Synthesis of 3-amino-1H-1,2,4-triazole
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aminoguanidine hydrochloride and an excess of formic acid.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
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Purification: The crude 3-amino-1H-1,2,4-triazole is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.
Step 2: Synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile
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Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-1H-1,2,4-triazole and a slight excess of a base (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
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Addition of Alkylating Agent: To this stirring suspension, add 2-bromobutanenitrile dropwise at room temperature.
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Reaction: The reaction mixture is then heated to 60-80 °C and stirred for 12-24 hours. TLC can be used to monitor the consumption of the starting materials.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile.
Potential Applications in Drug Development
While no specific biological activity has been reported for 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile, its structural motifs suggest several potential applications in drug discovery and development.
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Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.[2] The title compound could serve as a starting point for the development of new antifungal agents.
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Enzyme Inhibitors: The amino group and the triazole nitrogen atoms can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes. The parent compound, 3-amino-1,2,4-triazole (Amitrole), is a known inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme in the histidine biosynthesis pathway.[1]
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Scaffold for Library Synthesis: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.
Analytical and Quality Control Methods
To ensure the identity and purity of synthesized 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile, a combination of analytical techniques should be employed.
| Analytical Method | Expected Observations |
| 1H NMR Spectroscopy | The spectrum should show characteristic signals for the protons on the butanenitrile chain (ethyl group and the methine proton at the chiral center) and the aromatic proton on the triazole ring. The protons of the amino group will likely appear as a broad singlet. |
| 13C NMR Spectroscopy | The spectrum will display signals for the carbons of the butanenitrile chain, including the characteristic signal for the nitrile carbon (around 120 ppm), and the two distinct carbons of the triazole ring. |
| Infrared (IR) Spectroscopy | Key vibrational bands are expected for the N-H stretching of the amino group (around 3300-3400 cm-1), the C≡N stretching of the nitrile group (around 2250 cm-1), and C=N and C-N stretching vibrations of the triazole ring. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the purity of the compound and to separate the enantiomers if a chiral stationary phase is used. |
Conclusion
2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile represents a novel chemical entity with potential for further exploration in medicinal and materials chemistry. This in-depth technical guide provides a theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations and should be a viable starting point for the practical preparation of this compound. Experimental validation of the predicted properties and biological activities is warranted to fully elucidate the potential of this molecule.
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